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Compound of Interest

Compound Name: D-Leucine-N-fmoc-d10

Cat. No.: B12408388 Get Quote

An In-depth Technical Guide on the Theoretical Mass Shift for D-Leucine-N-fmoc-d10 in Mass

Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isotopically labeled internal standards are critical for achieving high accuracy and precision in

quantitative mass spectrometry (MS) assays, particularly in drug metabolism and

pharmacokinetic (DMPK) studies. The use of stable isotopes, such as deuterium (²H or D),

allows for the differentiation of the internal standard from the analyte of interest while

maintaining nearly identical chemical and physical properties. This guide provides a detailed

theoretical calculation of the mass shift for D-Leucine-N-fmoc labeled with ten deuterium atoms

(d10), a common building block in peptide synthesis and a useful internal standard.

Theoretical Mass Calculation
The precise determination of the mass shift between the isotopically labeled and unlabeled

compound is fundamental for configuring MS instrumentation and for data analysis. The

following sections detail the step-by-step calculation of the theoretical masses.

Molecular Components
The final compound, D-Leucine-N-fmoc, is synthesized from D-Leucine and an FMOC-

containing reagent, typically FMOC-Cl or FMOC-OSu. For this calculation, we consider the
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addition of the FMOC group to the nitrogen atom of D-Leucine. The molecular and atomic

masses used for these calculations are based on the most common isotopes.

Mass of Unlabeled D-Leucine-N-fmoc
The formation of D-Leucine-N-fmoc from D-Leucine and the FMOC group involves the

formation of an amide bond, which results in the loss of a water molecule (H₂O).

D-Leucine (C₆H₁₃NO₂): The monoisotopic mass is 131.0946 g/mol .

FMOC group (C₁₅H₁₁O₂): The monoisotopic mass of the FMOC-carbonyl moiety is 223.0759

g/mol .

Formation of the amide bond: The reaction between the amine group of D-Leucine and the

carboxyl group of the FMOC reagent results in the loss of one molecule of water (H₂O), with

a monoisotopic mass of 18.0106 g/mol .

Therefore, the theoretical monoisotopic mass of unlabeled D-Leucine-N-fmoc is calculated as:

(Mass of D-Leucine + Mass of FMOC group) - Mass of H₂O = (131.0946 + 223.0759) - 18.0106

= 336.1599 g/mol

Mass of Deuterium-Labeled D-Leucine-N-fmoc-d10
The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced

by deuterium atoms. In commercially available D-Leucine-d10, the deuterium atoms are

typically located on the side chain, which is the isobutyl group.

Mass of Hydrogen (¹H): 1.0078 u

Mass of Deuterium (²H): 2.0141 u

Mass difference per substitution: 2.0141 u - 1.0078 u = 1.0063 u

The total mass increase due to the substitution of ten hydrogen atoms with deuterium is:

10 * 1.0063 u = 10.063 u
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The theoretical monoisotopic mass of D-Leucine-N-fmoc-d10 is the mass of the unlabeled

compound plus the total mass increase from the deuterium labeling:

336.1599 g/mol + 10.063 u = 346.2229 g/mol

Theoretical Mass Shift
The theoretical mass shift is the difference between the mass of the labeled and unlabeled

compound:

Mass of D-Leucine-N-fmoc-d10 - Mass of D-Leucine-N-fmoc = 346.2229 g/mol - 336.1599

g/mol = 10.063 g/mol

Data Summary
The following table summarizes the calculated theoretical masses.

Compound/Component Chemical Formula
Monoisotopic Mass ( g/mol
)

D-Leucine C₆H₁₃NO₂ 131.0946

FMOC group C₁₅H₁₁O₂ 223.0759

D-Leucine-N-fmoc (Unlabeled) C₂₁H₂₃NO₄ 353.1627

D-Leucine-N-fmoc-d10

(Labeled)
C₂₁H₁₃D₁₀NO₄ 363.2257

Theoretical Mass Shift - +10.063

Experimental Protocols
The following provides a generalized workflow for the verification of the theoretical mass shift

using mass spectrometry.

Sample Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of both unlabeled D-Leucine-N-fmoc and

D-Leucine-N-fmoc-d10 in a suitable solvent (e.g., acetonitrile or methanol).
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Working Solutions: Dilute the stock solutions to a final concentration of 1 µg/mL in an

appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water

with 0.1% formic acid for electrospray ionization).

Combined Solution: Create a 1:1 (v/v) mixture of the unlabeled and labeled working solutions

to observe both species in the same analytical run.

Mass Spectrometry Analysis
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR)

capable of resolving the isotopic peaks.

Ionization Source: Employ a soft ionization technique such as Electrospray Ionization (ESI)

or Matrix-Assisted Laser Desorption/Ionization (MALDI). For this compound, ESI in positive

ion mode is recommended.

Mass Analyzer Settings:

Scan Range: Set the mass range to encompass the expected m/z values of both the

unlabeled and labeled compounds (e.g., m/z 300-400).

Resolution: Set the instrument to a high-resolution setting (e.g., > 60,000) to accurately

determine the monoisotopic masses.

Data Acquisition: Acquire data in full scan mode to observe the full isotopic distribution.

Data Analysis
Spectrum Extraction: Extract the mass spectrum for the combined sample.

Peak Identification: Identify the monoisotopic peaks for both the unlabeled D-Leucine-N-fmoc

([M+H]⁺ ≈ 354.1700 m/z) and the d10-labeled compound ([M+H]⁺ ≈ 364.2330 m/z).

Mass Shift Calculation: Calculate the experimental mass shift by subtracting the observed

m/z of the unlabeled compound from the observed m/z of the labeled compound.

Comparison: Compare the experimental mass shift to the theoretical mass shift (10.063 u).

The values should be in close agreement, within the mass accuracy of the instrument.
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Visualizations
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Caption: Workflow for experimental verification of mass shift.

Conceptual Diagram of Isotopic Labeling and Mass Shift
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Unlabeled D-Leucine-N-fmoc
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Caption: Conceptual representation of isotopic labeling and the resulting mass shift.

To cite this document: BenchChem. [Theoretical mass shift for D-Leucine-N-fmoc-d10 in
MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408388#theoretical-mass-shift-for-d-leucine-n-
fmoc-d10-in-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12408388?utm_src=pdf-body-img
https://www.benchchem.com/product/b12408388#theoretical-mass-shift-for-d-leucine-n-fmoc-d10-in-ms
https://www.benchchem.com/product/b12408388#theoretical-mass-shift-for-d-leucine-n-fmoc-d10-in-ms
https://www.benchchem.com/product/b12408388#theoretical-mass-shift-for-d-leucine-n-fmoc-d10-in-ms
https://www.benchchem.com/product/b12408388#theoretical-mass-shift-for-d-leucine-n-fmoc-d10-in-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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